molecular formula C8H12N2O3S B7810172 tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate

tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate

Cat. No.: B7810172
M. Wt: 216.26 g/mol
InChI Key: VWXXXOWXBIHOHV-UHFFFAOYSA-N
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Description

The compound identified as “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” would typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon or platinum oxide.

    Solvents: Such as ethanol, methanol, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” can be used as a reagent or intermediate in various synthetic pathways. It may also be used in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology

In biology, this compound may be used in biochemical assays to study enzyme activity, protein interactions, or cellular processes. It may also serve as a tool for investigating biological pathways and mechanisms.

Medicine

In medicine, “this compound” may have potential applications as a therapeutic agent or diagnostic tool. It could be used in drug development and testing to evaluate its efficacy and safety in treating specific diseases or conditions.

Industry

In industry, this compound may be used in the production of specialty chemicals, pharmaceuticals, or materials. It may also be used in quality control and analytical testing to ensure the purity and consistency of products.

Mechanism of Action

The mechanism of action of “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other proteins to modulate their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate” include other molecules with comparable structures or functional groups. These may include:

  • Aspirin (CID 2244)
  • Salicylsalicylic acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial applications compared to similar compounds. This uniqueness can be leveraged to develop new synthetic methodologies, therapeutic agents, or industrial processes.

Properties

IUPAC Name

tert-butyl N-(4-oxo-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3S/c1-8(2,3)13-7(12)10-6-9-5(11)4-14-6/h4H2,1-3H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXXXOWXBIHOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1=NC(=O)CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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